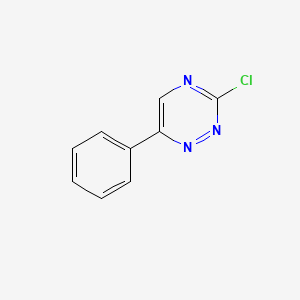

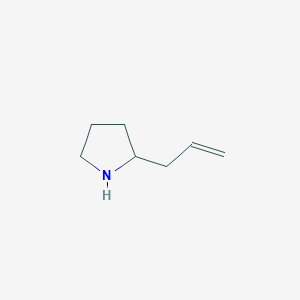

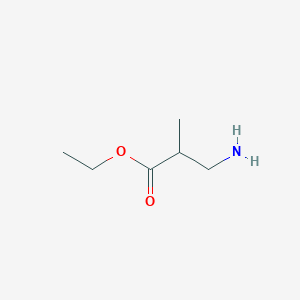

![molecular formula C11H13N3O3 B1599817 tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate CAS No. 1027159-01-8](/img/structure/B1599817.png)

tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

説明

The compound “tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazopyridines can be synthesized using various methods. One of the methods involves the cyclization to the imidazo[4,5-b]pyridine ring system by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . Another approach involves a photocatalytic method for C(sp2)−C(sp2) cross-coupling reaction via a photo redox mechanism .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structure of a similar compound, 2-tert-butyl-1H-imidazo[4,5-b]pyridine, has been determined to be orthorhombic with specific dimensions .Chemical Reactions Analysis

Imidazopyridines have been found to exhibit various chemical reactions. For instance, they have been used as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .科学的研究の応用

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

One specific application of these derivatives is as inhibitors of c-MET kinases, which may be useful for stopping carcinogenesis . Another application is found in a compound with an imidazopyridine core that has shown good IC50 at a μM concentration against various cell lines .

-

GABA A receptor positive allosteric modulators : The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .

-

Proton pump inhibitors : Some imidazopyridine derivatives have been found to act as proton pump inhibitors .

-

Aromatase inhibitors : Certain compounds within this group have been developed as aromatase inhibitors .

-

Nonsteroidal anti-inflammatory drugs (NSAIDs) : NSAIDs were also found in this chemical group .

-

Inhibitors of carbohydrate metabolism enzymes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of enzymes involved in carbohydrate metabolism .

-

Antibacterial, antifungal, and antiviral agents : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antifungal, and antiviral activities .

-

GABA A receptor positive allosteric modulators : The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .

-

Proton pump inhibitors : Some imidazopyridine derivatives have been found to act as proton pump inhibitors .

-

Aromatase inhibitors : Certain compounds within this group have been developed as aromatase inhibitors .

-

Nonsteroidal anti-inflammatory drugs (NSAIDs) : NSAIDs were also found in this chemical group .

-

Inhibitors of carbohydrate metabolism enzymes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of enzymes involved in carbohydrate metabolism .

-

Antibacterial, antifungal, and antiviral agents : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antifungal, and antiviral activities .

将来の方向性

Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . They continue to be the subject of extensive research, with new preparative methods for their synthesis being described in recent years . The discovery of their bioactivity as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs has divulged their medicinal potential .

特性

IUPAC Name |

tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIYQMHHTPPHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433812 | |

| Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate | |

CAS RN |

1027159-01-8 | |

| Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

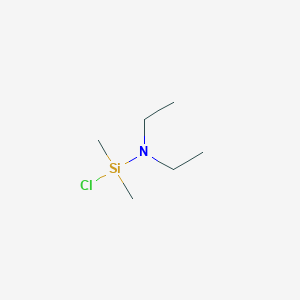

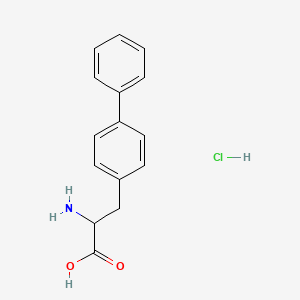

![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)